{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-3-YL)METHYL]AMINE
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Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-3-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-3-YL)METHYL]AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents .
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features may enable it to interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in enzymatic reactions . The thiophene ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the tetrazole ring.
Uniqueness
The combination of the tetrazole and thiophene rings in {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-3-YL)METHYL]AMINE provides a unique structural framework that can offer distinct chemical and biological properties. This dual-ring system can enhance the compound’s stability, reactivity, and potential for interaction with various molecular targets .
Properties
Molecular Formula |
C9H13N5S2 |
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Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H13N5S2/c1-14-9(11-12-13-14)16-5-3-10-6-8-2-4-15-7-8/h2,4,7,10H,3,5-6H2,1H3 |
InChI Key |
ZWYYDJFGRURIQX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CSC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CSC=C2 |
Origin of Product |
United States |
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